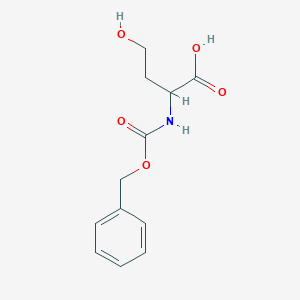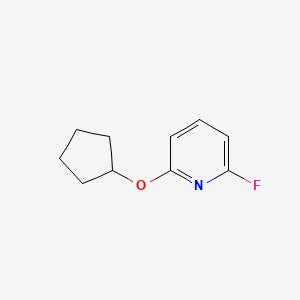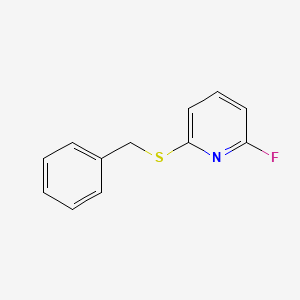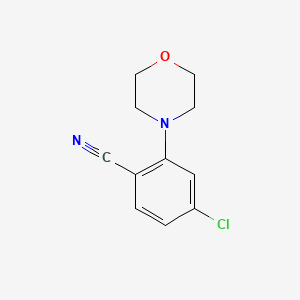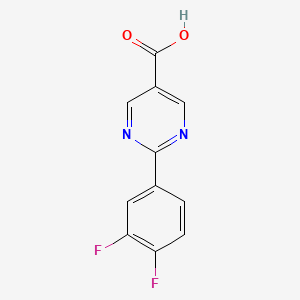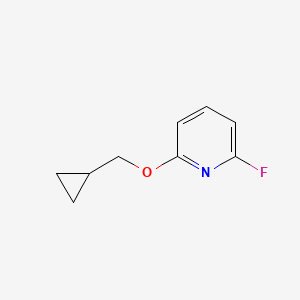
2-(Cyclopropylmethoxy)-6-fluoropyridine
描述
2-(Cyclopropylmethoxy)-6-fluoropyridine is a chemical compound characterized by a pyridine ring substituted with a fluorine atom at the 6-position and a cyclopropylmethoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-6-fluoropyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoropyridine as the starting material.
Cyclopropylmethylation: The fluoropyridine undergoes cyclopropylmethylation using cyclopropylmethyl halides in the presence of a strong base such as potassium tert-butoxide.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-(Cyclopropylmethoxy)-6-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the fluorine or cyclopropylmethoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH4) or other suitable reducing agents.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Pyridine N-oxide: Formed through oxidation.
Hydrogenated Pyridine: Resulting from the reduction of the fluorine atom.
Substituted Derivatives: Various nucleophilic substitution products.
科学研究应用
2-(Cyclopropylmethoxy)-6-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential as a lead compound in drug discovery, especially for targeting specific biological pathways.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(Cyclopropylmethoxy)-6-fluoropyridine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and cyclopropylmethoxy group can influence the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.
相似化合物的比较
2-(Cyclopropylmethoxy)phenol: Similar in structure but lacks the fluorine atom.
5-Bromo-2-(cyclopropylmethoxy)pyridine: Similar pyridine derivative with a bromine atom instead of fluorine.
Uniqueness: 2-(Cyclopropylmethoxy)-6-fluoropyridine is unique due to the presence of both the fluorine and cyclopropylmethoxy groups, which can significantly alter its chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-(cyclopropylmethoxy)-6-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-2-1-3-9(11-8)12-6-7-4-5-7/h1-3,7H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYOQABZCWFOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7874287.png)
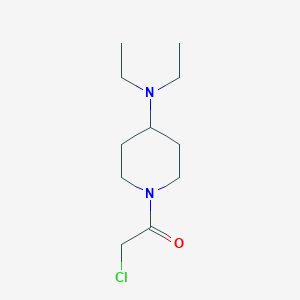
![[(2,5-Difluorophenyl)methyl][(thiophen-3-YL)methyl]amine](/img/structure/B7874297.png)
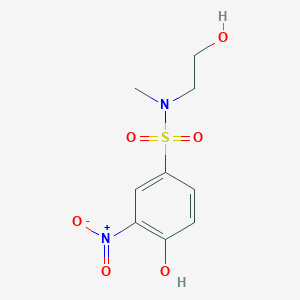
![2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B7874304.png)
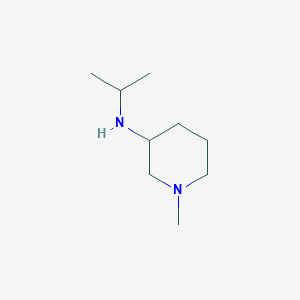
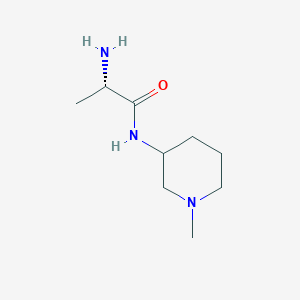
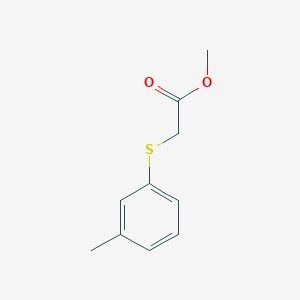
![6-[(3-Methylphenyl)sulfanyl]hexan-2-one](/img/structure/B7874357.png)
